molecular formula C34H22O6 B15151502 benzene-1,3-diyl bis(9H-xanthene-9-carboxylate)

benzene-1,3-diyl bis(9H-xanthene-9-carboxylate)

Cat. No.: B15151502
M. Wt: 526.5 g/mol
InChI Key: WMWOLWIUVSYSDX-UHFFFAOYSA-N
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Description

3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is a complex organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various scientific fields. This compound features a unique structure with two xanthene moieties connected through a phenyl group, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE typically involves the esterification of xanthene-9-carboxylic acid with 3-(9H-xanthene-9-carbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication process and leading to cell death. Additionally, it can interact with enzymes, altering their activity and affecting metabolic pathways. These interactions contribute to its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is unique due to its dual xanthene structure connected through a phenyl group. This configuration provides distinct optical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C34H22O6

Molecular Weight

526.5 g/mol

IUPAC Name

[3-(9H-xanthene-9-carbonyloxy)phenyl] 9H-xanthene-9-carboxylate

InChI

InChI=1S/C34H22O6/c35-33(31-23-12-1-5-16-27(23)39-28-17-6-2-13-24(28)31)37-21-10-9-11-22(20-21)38-34(36)32-25-14-3-7-18-29(25)40-30-19-8-4-15-26(30)32/h1-20,31-32H

InChI Key

WMWOLWIUVSYSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC(=CC=C4)OC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

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